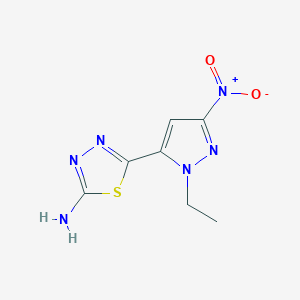
5-(1-Ethyl-3-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Ethyl-3-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains both a pyrazole and a thiadiazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethyl-3-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine typically involves the formation of the pyrazole ring followed by the construction of the thiadiazole ring. Common starting materials might include ethyl hydrazine and nitroacetone for the pyrazole ring, and thiosemicarbazide for the thiadiazole ring. The reaction conditions often involve heating and the use of solvents like ethanol or acetic acid.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing for yield and purity. This might involve continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced using reagents like hydrogen gas with a palladium catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Reduction: 5-(1-Ethyl-3-amino-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules.
Biology
Medicine
Possible use in the development of pharmaceuticals, particularly as antimicrobial or anticancer agents.
Industry
May be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
類似化合物との比較
Similar Compounds
- 5-(1-Methyl-3-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine.
- 5-(1-Ethyl-3-amino-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine.
Uniqueness
The presence of the nitro group and the specific substitution pattern on the pyrazole ring may confer unique biological activities compared to similar compounds.
生物活性
5-(1-Ethyl-3-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine (CAS Number: 1946817-59-9) is a compound that has garnered interest due to its potential biological activities. This article presents a comprehensive overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is C7H8N6O2S, with a molecular weight of 240.24 g/mol. The compound features a thiadiazole ring which is known for its diverse biological activities due to the presence of sulfur and nitrogen atoms.
Synthesis
The synthesis of this compound typically involves the reaction of 1-ethyl-3-nitro-1H-pyrazole with thiadiazole derivatives. The methodology often includes various organic reactions such as condensation and cyclization, which facilitate the formation of the desired heterocyclic structure.
Antiparasitic Activity
Recent studies have highlighted the antiparasitic potential of pyrazole-thiadiazole derivatives. For instance, a study evaluated the activity of several derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. Among these, compounds with similar structures to this compound demonstrated significant trypanocidal activity with IC50 values in the low micromolar range (e.g., IC50 = 21.71 ± 2.94 µM) indicating effective inhibition of parasite growth .
Antimicrobial Activity
The thiadiazole core has been associated with antimicrobial properties. In various studies, compounds containing this core have shown potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The incorporation of different aryl groups into the thiadiazole structure has been shown to enhance antibacterial efficacy significantly .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Substituents on the thiadiazole ring : Different substituents can modulate lipophilicity and electronic properties, affecting bioavailability and potency.
- Positioning of functional groups : The placement of electron-withdrawing or donating groups can enhance or diminish activity against specific pathogens.
Study on Trypanocidal Activity
A detailed investigation into the activity against T. cruzi revealed that certain derivatives exhibited not only low toxicity in mammalian cells but also significant reduction in parasite load in 3D cardiac microtissue models. This suggests that structural optimization could lead to promising therapeutic candidates for Chagas disease treatment .
Antibacterial Efficacy
Another study focused on synthesizing derivatives based on the thiadiazole scaffold and evaluating their antibacterial properties against resistant strains of Helicobacter pylori. The results indicated that several compounds exhibited superior efficacy compared to standard antibiotics like ampicillin .
Data Tables
| Compound | Activity | IC50 | Notes |
|---|---|---|---|
| 5-(1-Ethyl-3-nitro) | Trypanocidal | 21.71 ± 2.94 µM | Effective against intracellular amastigotes |
| Thiadiazole Derivative A | Antibacterial | <10 µM | Effective against Gram-positive bacteria |
| Thiadiazole Derivative B | Antibacterial | >500 µM | Low toxicity in mammalian cells |
特性
IUPAC Name |
5-(2-ethyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6O2S/c1-2-12-4(3-5(11-12)13(14)15)6-9-10-7(8)16-6/h3H,2H2,1H3,(H2,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTWMPKYIOVDPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)[N+](=O)[O-])C2=NN=C(S2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














